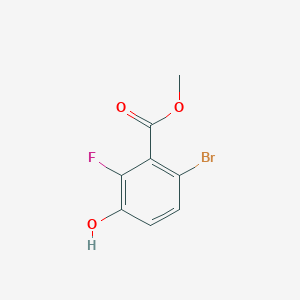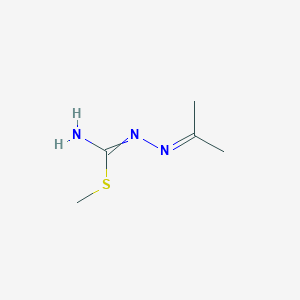
methyl N'-(propan-2-ylideneamino)carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N’-(propan-2-ylideneamino)carbamimidothioate is an organic compound with the molecular formula C6H12N4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamimidothioate group and an isopropylideneamino moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N’-(propan-2-ylideneamino)carbamimidothioate can be synthesized through the reaction of methyl isothiocyanate with isopropylideneamine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide in a solvent like dimethylformamide (DMF) at low temperatures (0°C to room temperature) .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N’-(propan-2-ylideneamino)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamimidothioates .
Applications De Recherche Scientifique
Methyl N’-(propan-2-ylideneamino)carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials
Mécanisme D'action
The mechanism of action of methyl N’-(propan-2-ylideneamino)carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways, leading to various biological effects such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide
- N’-(propan-2-ylideneamino)carbamimidothioate derivatives
Uniqueness
Methyl N’-(propan-2-ylideneamino)carbamimidothioate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
41208-11-1 |
|---|---|
Formule moléculaire |
C5H11N3S |
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
methyl N'-(propan-2-ylideneamino)carbamimidothioate |
InChI |
InChI=1S/C5H11N3S/c1-4(2)7-8-5(6)9-3/h1-3H3,(H2,6,8) |
Clé InChI |
RKPDHXGEFVRONA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN=C(N)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


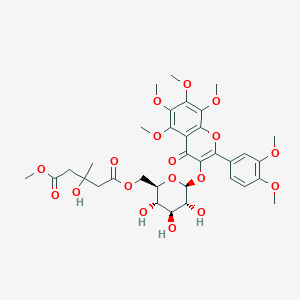
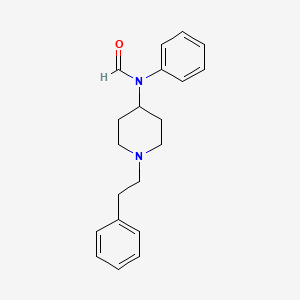
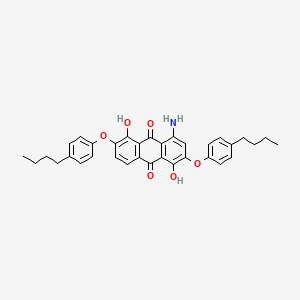
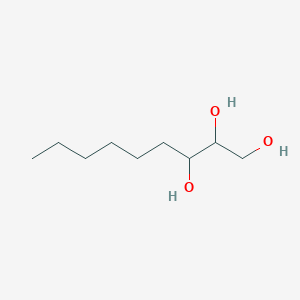
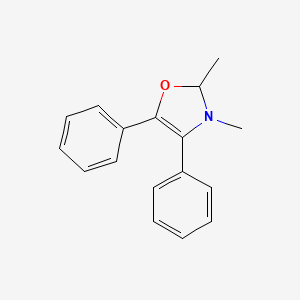
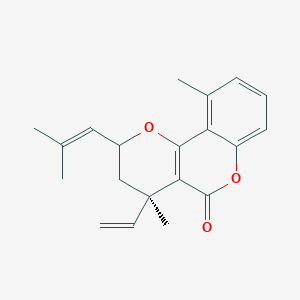
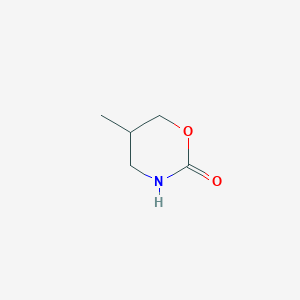
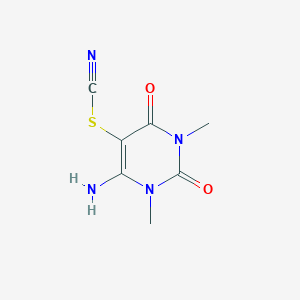
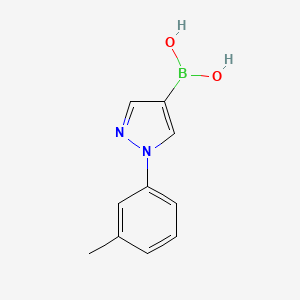
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
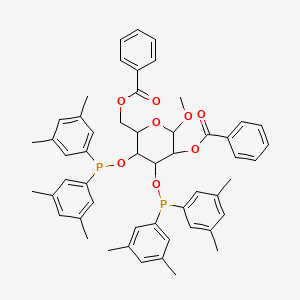
![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
